Unithiol

Übersicht

Beschreibung

Diese Verbindung ist besonders wirksam gegen Metalle wie Quecksilber, Arsen und Blei, was sie zu einem unschätzbaren Gut sowohl in klinischen als auch in Notfallsituationen macht .

Herstellungsmethoden

Unithiol kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2,3-Dimercaptopropanol mit Natriumsulfit unter kontrollierten Bedingungen. Die Reaktion erfordert in der Regel eine basische Umgebung und moderate Temperaturen, um die Bildung des gewünschten Produkts zu gewährleisten. Industrielle Produktionsmethoden beinhalten oft die großtechnische Synthese in Reaktoren, gefolgt von Reinigungsschritten, um das Endprodukt in reiner Form zu erhalten .

Wissenschaftliche Forschungsanwendungen

Unithiol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Chelatbildner verwendet, um Metallbindungseigenschaften zu untersuchen und neue metallbasierte Medikamente zu entwickeln. In der Biologie wird this compound verwendet, um die Auswirkungen von Schwermetalltoxizität zu untersuchen und Behandlungen für Metallvergiftungen zu entwickeln. In der Medizin wird this compound als Antidot bei Schwermetallvergiftungen und als Zusatz zur Hämodialyse bei Patienten mit Nierenversagen aufgrund von Quecksilbersalzen eingesetzt . In der Industrie wird this compound zur Behandlung von Industrieabfällen verwendet, die Schwermetalle enthalten, und zur Rückgewinnung von Edelmetallen aus Erzen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es stabile Komplexe mit Schwermetallen bildet, die dann über die Nieren ausgeschieden werden. Die Thiolgruppen in this compound reagieren mit Thiolgiften, die sich im Blut und in den Geweben befinden, was zur Bildung ungiftiger Komplexe führt, die mit dem Urin ausgeschieden werden. Diese Bindung von Giften führt zur Wiederherstellung von Enzymsystemen, die durch das Gift beeinträchtigt wurden . Der Wirkmechanismus ähnelt dem von Komplexonen, wobei die aktiven Sulfhydrylgruppen eine entscheidende Rolle im Entgiftungsprozess spielen .

Wirkmechanismus

Target of Action

Unithiol, also known as 2,3-dimercaptopropane-1-sulfonate, primarily targets metallo-β-lactamases , a class of enzymes produced by certain bacteria . These enzymes are responsible for the bacterial resistance to β-lactam antibiotics, which are widely used antibacterial drugs .

Mode of Action

This compound acts as a competitive inhibitor of these metallo-β-lactamases . Specifically, it inhibits the hydrolysis of meropenem, a carbapenem antibiotic, by recombinant metallo-β-lactamase NDM-1 . The 3D full atom structures of this compound complexes with NDM-1 and VIM-2 show that the thiol group of this compound is located between zinc cations of the active site, occupying the same place as the catalytic hydroxide anion in the enzyme-substrate complex .

Biochemical Pathways

The inhibition of metallo-β-lactamases by this compound affects the biochemical pathways related to bacterial resistance to β-lactam antibiotics . By inhibiting these enzymes, this compound prevents the inactivation of β-lactam antibiotics, thereby enhancing their antibacterial efficacy .

Pharmacokinetics

This transformation can affect the pharmacokinetics and bioavailability of this compound .

Result of Action

The primary result of this compound’s action is the inhibition of metallo-β-lactamases, which leads to the prevention of β-lactam antibiotic hydrolysis . This inhibition enhances the effectiveness of β-lactam antibiotics against bacteria that produce these enzymes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the thiol groups in this compound are relatively stable but become increasingly subject to oxidation under alkaline conditions (pH >7) . Additionally, the transformation of this compound into its disulfide derivatives in the body can affect its action . Therefore, factors such as pH and metabolic processes can influence the action, efficacy, and stability of this compound .

Biochemische Analyse

Biochemical Properties

Unithiol plays a significant role in biochemical reactions, particularly in the formation of complexes with numerous metals . The compound’s thiol groups contribute antioxidant activity under certain conditions . This compound has also been found to inhibit natural metallo-β-lactamases, enzymes that are produced by certain bacteria .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the activity of metallo-β-lactamases in carbapenem-resistant K. pneumoniae and P. aeruginosa bacterial strains .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a competitive inhibitor of meropenem hydrolysis by recombinant metallo-β-lactamase NDM-1 . The 3D full atom structures of this compound complexes with NDM-1 and VIM-2 have been obtained using QM/MM modeling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a case report documented a man who developed fixed drug eruption during treatment with this compound for mercury poisoning .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in vivo experiments in small animal models have demonstrated that this compound can prevent local tissue damage and death caused by a certain viper species .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a chelating agent, forming complexes with various heavy metals .

Transport and Distribution

Given its water solubility , it is likely that it can be transported and distributed within cells and tissues via the bloodstream.

Vorbereitungsmethoden

Unithiol can be synthesized through various methods. One common synthetic route involves the reaction of 2,3-dimercaptopropanol with sodium sulfite under controlled conditions. The reaction typically requires a basic environment and moderate temperatures to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis in reactors, followed by purification steps to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Unithiol unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Die Thiolgruppen in this compound sind relativ stabil, können aber unter alkalischen Bedingungen (pH > 7) der Oxidation unterliegen. Neben ihrer Rolle bei der Bildung von Komplexen mit zahlreichen Metallen tragen die vicinalen Thiolgruppen unter bestimmten Bedingungen zur antioxidativen Aktivität bei . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metallkomplexe und oxidierte Formen von this compound .

Vergleich Mit ähnlichen Verbindungen

Unithiol wird oft mit anderen Chelatbildnern wie Dimercaprol und Succimer verglichenThis compound ist wasserlöslicher und hat ein geringeres Toxizitätsprofil im Vergleich zu Dimercaprol Während Succimer bei der Behandlung von Bleivergiftungen wirksam ist, hat this compound ein breiteres Anwendungsspektrum, einschließlich der Behandlung von Quecksilber- und Arsenvergiftungen . Diese einzigartigen Eigenschaften machen this compound zu einer vielseitigen und wertvollen Verbindung in verschiedenen Bereichen.

Biologische Aktivität

Unithiol, chemically known as 2,3-dimercaptopropane-1-sulfonate (DMPS), is a thiol-containing compound primarily recognized for its role as an antidote against heavy metal poisoning. However, recent research has expanded its potential applications, particularly in the realms of antibiotic resistance and snakebite envenoming. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and clinical implications based on diverse studies.

This compound functions primarily through its thiol groups, which can chelate heavy metals and inhibit metallo-β-lactamases (MBLs). MBLs are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics by hydrolyzing them. This compound has been shown to act as a competitive inhibitor of MBLs like NDM-1 and VIM-2, which are associated with significant clinical challenges in treating infections caused by resistant Gram-negative bacteria.

Inhibition of Metallo-β-Lactamases

A study demonstrated that this compound effectively inhibits the hydrolysis of meropenem by recombinant MBL NDM-1 with an inhibition constant () of 16.7 µM, comparable to other known inhibitors such as D-captopril . The following table summarizes the inhibitory effects of this compound compared to other compounds:

| Compound | (µM) | Mechanism |

|---|---|---|

| This compound | 16.7 | Competitive inhibition |

| D-captopril | 7.9 | ACE inhibitor |

| L-captopril | 202 | ACE inhibitor |

Pharmacokinetics

This compound's pharmacokinetic profile has been evaluated in several studies. Key parameters include:

- Cmax (Maximum Concentration) : Varies based on the route of administration; for instance, a study reported a Cmax of 11.9 µM after a single oral dose of 300 mg .

- Tmax (Time to Maximum Concentration) : Approximately 3.7 hours post-administration for oral doses .

- Half-life : Ranges from 1.8 hours for the parent drug to about 20 hours for total this compound in disulfide forms .

Snakebite Envenoming

Recent trials have explored the repurposing of this compound for treating snakebite envenoming, particularly in regions where traditional antivenoms are scarce or expensive. The TRUE-1 trial assessed its safety and pharmacokinetics in healthy Kenyan adults. The findings indicated that this compound is likely safer than conventional antivenoms and demonstrates broad activity against various snake venoms .

Key Findings from TRUE-1 Trial:

| Study Reference | Participants | Dose | Main Findings |

|---|---|---|---|

| Maiorino et al., 1991 | 10 male volunteers | 300 mg oral single dose | Rapid metabolism to disulfide forms; Cmax 11.9 µM, Tmax 3.7 hours |

| Hurlbut et al., 1994 | 5 volunteers | 3 mg/kg IV single dose | >80% transformed to disulfide forms within 15 minutes; elimination half-life of parent drug is 1.8 hours |

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various clinical scenarios:

- Heavy Metal Poisoning : this compound has been effectively used in cases of arsenic, mercury, and lead poisoning, demonstrating significant detoxification capabilities.

- Antibiotic Resistance : In vitro studies have shown that this compound enhances the efficacy of carbapenems against MBL-producing strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating potential for combination therapy in resistant infections .

Eigenschaften

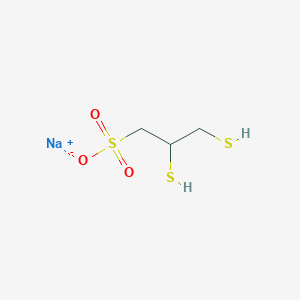

IUPAC Name |

sodium;2,3-bis(sulfanyl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGPAWQCCGEWTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])S)S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-61-3 (parent cpd) | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40958410 | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4076-02-2, 37260-06-3 | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-dimercaptopropanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690VN2L7TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.